molecular formula C22H25NO2 B505892 N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1'-biphenyl]-4-carboxamide CAS No. 650590-61-7

N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B505892
CAS No.: 650590-61-7
M. Wt: 335.4g/mol
InChI Key: RTYHFZTTZLLCNX-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1'-biphenyl]-4-carboxamide (CAS: 650590-61-7) is a biphenyl carboxamide derivative characterized by dual N-alkyl substituents: a cyclopropylmethyl group and a tetrahydrofurfuryl (tetrahydro-2-furanylmethyl) group. This compound belongs to a broader class of [1,1'-biphenyl]-4-carboxamides, which are frequently explored for their structural versatility in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-(oxolan-2-ylmethyl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-22(23(15-17-8-9-17)16-21-7-4-14-25-21)20-12-10-19(11-13-20)18-5-2-1-3-6-18/h1-3,5-6,10-13,17,21H,4,7-9,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYHFZTTZLLCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(CC2CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398567
Record name N-(cyclopropylmethyl)-N-(oxolan-2-ylmethyl)-4-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

650590-61-7
Record name N-(cyclopropylmethyl)-N-(oxolan-2-ylmethyl)-4-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl-4-carboxylic acid. This acid is then converted into the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride. The acid chloride is subsequently reacted with cyclopropylmethylamine and tetrahydro-2-furanylmethylamine under controlled conditions to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations :

  • Compared to N-(1,3-thiazol-2-yl) analogs , the target lacks heteroaromaticity but retains moderate lipophilicity due to the cyclopropane ring .
  • N-(2-Phenoxyphenyl) derivatives exhibit higher molecular weights and extended π-systems, which may influence receptor binding kinetics .

Biphenyl Ring Modifications

Modifications to the biphenyl core significantly impact pharmacological and physicochemical profiles:

Compound Name Biphenyl Substituents Molecular Formula Biological/Physicochemical Notes Reference
Target Compound None (unsubstituted biphenyl) C₂₂H₂₅NO₂ Simpler structure; lacks electron-withdrawing/donating groups .
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide 2'-F, 3'-OCH₃ C₂₂H₂₀FNO₃ Fluorine and methoxy groups enhance metabolic stability; MS (ESI): 366 [M+H]+ .
4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide 4'-O(C₆H₁₃), 4-OH C₂₅H₂₇NO₃ Long alkoxy chain and phenolic -OH may improve solubility .

Key Observations :

  • The absence of substituents on the target’s biphenyl core contrasts with fluorinated or alkoxy-modified analogs, suggesting differences in electronic properties and target engagement .

Biological Activity

N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)[1,1'-biphenyl]-4-carboxamide, a compound with the CAS number 650590-61-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound features a biphenyl structure with a carboxamide functional group, which is known to influence its biological interactions. The cyclopropylmethyl and tetrahydro-2-furanylmethyl substituents may contribute to its unique pharmacological profile.

Structure

  • Chemical Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 299.36 g/mol
  • CAS Number : 650590-61-7

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies demonstrate that this compound has cytotoxic effects on various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation in human mammary cancer cells (T47D) and cervical cancer cells (HeLa) .
  • Immunomodulatory Effects : The compound has been reported to enhance immune responses by increasing the levels of CD4 and CD8 T lymphocytes in animal models, suggesting potential applications in immunotherapy .
  • Antioxidant Properties : It exhibits antioxidant activity, reducing oxidative stress markers in treated cells and potentially protecting against oxidative damage .

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Cell Cycle Progression : The compound appears to interfere with the cell cycle, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may affect pathways involved in inflammation and cell survival, such as NF-kB and MAPK signaling cascades.

Study 1: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of this compound on T47D cells. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1075
2550
5025

This dose-dependent response highlights the compound's potential as an anticancer agent.

Study 2: Immunomodulatory Effects

In an animal model study involving Sprague Dawley rats, administration of the compound led to:

Treatment GroupCD4+ T Cells (cells/µL)CD8+ T Cells (cells/µL)
Control200150
Compound Treatment350300

These findings suggest that the compound significantly enhances T cell populations, indicating its potential role in immunotherapy.

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